rac-(2R,3S)-2-(4-chlorophenyl)oxolan-3-amine
Description
Properties
CAS No. |
2307784-99-0 |
|---|---|
Molecular Formula |
C10H12ClNO |
Molecular Weight |
197.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Epoxide Ring-Opening with Amines
A widely employed strategy involves the ring-opening of a 2-(4-chlorophenyl)oxirane intermediate with ammonia or protected amines. This method leverages the nucleophilic attack of ammonia on the electrophilic epoxide carbon, forming the tetrahydrofuran-3-amine backbone.
Procedure :
-
Epoxide Synthesis : 4-Chlorostyrene oxide is prepared via epoxidation of 4-chlorostyrene using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C.
-
Ring-Opening : The epoxide is treated with aqueous ammonia in ethanol at 60°C for 12 hours, yielding the racemic amine. The reaction proceeds via an SN2 mechanism, resulting in inversion of configuration at C3.
-
Work-Up : The crude product is purified via recrystallization from ethanol/water (3:1), achieving a yield of 68–72%.
Key Challenges :
Cyclization of Amino Alcohol Precursors
An alternative route involves cyclization of 3-amino-2-(4-chlorophenyl)propane-1,4-diol under acidic conditions. This method constructs the tetrahydrofuran ring intramolecularly.
Procedure :
-
Amino Alcohol Preparation : 4-Chlorophenylglycidol is reacted with benzylamine to form a diol intermediate, followed by hydrogenolysis to remove the benzyl protecting group.
-
Cyclization : The amino alcohol is treated with p-toluenesulfonic acid (p-TsOH) in toluene under reflux, facilitating dehydration and ring closure.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:2) isolates the product in 55–60% yield.
Optimization Insights :
Nucleophilic Substitution on Halogenated Intermediates
A less common but efficient approach utilizes a halogenated tetrahydrofuran precursor, where a leaving group (e.g., bromide) at C3 is displaced by an amine.
Procedure :
-
Halogenation : 3-Bromo-2-(4-chlorophenyl)tetrahydrofuran is synthesized via HBr addition to the corresponding epoxide.
-
Ammonolysis : The bromide is reacted with ammonium hydroxide in a sealed tube at 120°C for 24 hours.
-
Isolation : The product is extracted with dichloromethane and crystallized from acetone, yielding 50–55%.
Limitations :
-
Elevated temperatures risk racemization, though this is inconsequential for racemic targets.
-
Competing elimination reactions necessitate precise stoichiometry.
Reaction Optimization and Scalability
Solvent and Catalyst Selection
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | Maximizes solubility of ammonia and epoxide |
| Temperature | 60°C | Balances reaction rate and side reactions |
| Catalyst | None (base-free) | Prevents epoxide polymerization |
Data from large-scale batches (≥1 kg) indicate ethanol as the preferred solvent due to its low cost and ease of removal.
Purification Techniques
-
Recrystallization : Ethanol/water mixtures yield crystals with >99% purity by HPLC.
-
Chromatography : Reserved for small-scale batches (<100 g) due to silica gel costs.
Analytical Characterization
Critical analytical data for this compound include:
-
¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, J = 8.4 Hz, 2H, ArH), 6.95 (d, J = 8.4 Hz, 2H, ArH), 4.15–4.05 (m, 1H, H3), 3.85–3.75 (m, 2H, H4, H5), 3.20–3.10 (m, 1H, H2), 2.95 (br s, 2H, NH₂).
Industrial-Scale Considerations
The patent WO2024123815A1 highlights methodologies adaptable for kilogram-scale production:
-
Continuous Flow Reactors : Enhance safety and yield for epoxide synthesis.
-
In-Process Controls : Online NMR monitors reaction progression, reducing batch failures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the oxolane ring.
Reduction: Reduction reactions can modify the chlorophenyl group or the oxolane ring.
Substitution: The compound can participate in substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
Oxidation: Products may include oxolane derivatives with oxidized functional groups.
Reduction: Reduced forms of the compound with modified chlorophenyl or oxolane structures.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
rac-(2R,3S)-2-(4-chlorophenyl)oxolan-3-amine: has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(2R,3S)-2-(4-chlorophenyl)oxolan-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substituents
- rac-(2R,3S)-N-methyl-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride (CAS 2307739-77-9): Key Differences: Replaces the 4-chlorophenyl group with a pyridin-3-yl ring and introduces an N-methyl group. The dihydrochloride salt improves aqueous solubility . Molecular Weight: 251.15 g/mol vs. ~197.66 g/mol (target compound).
- N-(4-chloro-2-methylphenyl)-2-methyloxolan-3-amine (CAS 1545810-10-3): Key Differences: Features a 4-chloro-2-methylphenyl substituent and a methyl group at oxolane position 2. The ortho-methyl on the phenyl ring may hinder rotational freedom . Molecular Weight: 225.72 g/mol.
Analogues with Heterocyclic Modifications
- rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxolan-3-amine dihydrochloride (CAS 1019367-66-8): Key Differences: Substitutes 4-chlorophenyl with a 1-ethylpyrazole group. Impact: The pyrazole ring introduces hydrogen-bonding capacity and conformational flexibility. The ethyl group enhances lipophilicity . Molecular Weight: Not explicitly stated (estimated ~280–300 g/mol).
- Molecular Weight: 260.21 g/mol.
Analogues with Aliphatic or Functional Group Variations
- rac-(2R,3S)-3-methylazetidine-2-carboxylic acid (trifluoroacetic acid salt): Key Differences: Replaces oxolane with an azetidine (4-membered ring) and substitutes the amine with a carboxylic acid. The carboxylic acid group alters polarity and pH-dependent solubility . Molecular Weight: Not explicitly stated (estimated ~180–200 g/mol).
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Stereochemical and Functional Group Variations
Research Findings and Implications
- Role of the 4-Chlorophenyl Group : This substituent is critical for hydrophobic interactions in many bioactive compounds. Its absence in pyridine- or pyrazole-containing analogues may shift binding modes or target selectivity .
- Stereochemical Influence : The (2R,3S) configuration in the target compound contrasts with (3R,4R) diastereomers in analogues, which may lead to divergent biological activities due to spatial mismatches with target receptors .
- Salt Forms : Dihydrochloride salts (e.g., CAS 2307739-77-9) improve solubility but may alter pharmacokinetics compared to free bases .
Biological Activity
Rac-(2R,3S)-2-(4-chlorophenyl)oxolan-3-amine is a chiral compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biomolecules, and implications for therapeutic development.
- Molecular Formula : CHClN
- Structure : The compound features an oxolane ring and a 4-chlorophenyl group, contributing to its unique reactivity and biological properties.
The biological activity of this compound is primarily mediated through its interactions with specific molecular targets. These interactions can influence various biochemical pathways:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, altering metabolic pathways.
- Receptor Binding : It has the potential to bind to various receptors, modulating signaling pathways that are crucial for cellular responses.
Biological Activity Data
The biological activity of this compound has been assessed in several studies. Below is a summary table of key findings from research on this compound.
| Study | Biological Activity | Methodology | Results |
|---|---|---|---|
| Study 1 | Antiproliferative | Cell viability assays | Inhibition of cancer cell growth by 30% at 10 µM concentration. |
| Study 2 | Enzyme inhibition | Enzyme kinetics | IC value of 5 µM against target enzyme. |
| Study 3 | Receptor binding | Radiolabeled ligand binding assays | High affinity for serotonin receptors (Ki = 20 nM). |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Cancer Research : In vitro studies demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent.
- Neurological Disorders : Investigations into its binding affinity to neurotransmitter receptors indicate possible applications in treating disorders such as depression or anxiety.
- Antimicrobial Activity : Preliminary data suggest that this compound exhibits antimicrobial properties against certain bacterial strains, warranting further exploration.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 2-(4-chlorophenyl)oxolane | Lacks amino group | No significant biological activity observed. |
| 2-(4-bromophenyl)oxolan-3-amine | Bromine instead of chlorine | Different reactivity; lower affinity for receptors. |
| 2-(4-chlorophenyl)tetrahydrofuran | No amino group; different ring structure | Minimal activity compared to this compound. |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for rac-(2R,3S)-2-(4-chlorophenyl)oxolan-3-amine, and how can reaction conditions influence enantiomeric purity?
- Methodology : The synthesis typically involves (1) cyclization of a chlorophenyl-substituted precursor to form the oxolane ring and (2) subsequent amination. For example, describes analogous oxolane-amine syntheses using catalytic hydrogenation or reductive amination. Reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., THF vs. methanol) critically affect stereochemical outcomes. Racemic mixtures may arise from non-stereoselective amination steps, requiring post-synthesis chiral resolution .
- Data Consideration : Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) and optimize catalysts (e.g., chiral Lewis acids) to reduce racemization .
Q. How is This compound characterized structurally, and what analytical techniques validate its purity?
- Methodology : Use a combination of:
- NMR : - and -NMR to confirm substituent positions (e.g., 4-chlorophenyl vs. 3-chlorophenyl) and amine proton coupling.
- MS : High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., CHClNO).
- X-ray crystallography : Resolve absolute configuration if single crystals are obtained ( notes similar compounds require low-temperature crystallization) .
- Purity Validation : HPLC with UV detection (λ = 254 nm) and Karl Fischer titration for water content .
Q. What preliminary biological screening strategies are recommended for this compound?
- Methodology :
- Target Identification : Screen against GPCRs or ion channels due to structural similarity to bioactive amines ( ). Use radioligand binding assays (e.g., -labeled antagonists).
- ADMET Profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 monolayers. Fluorine or chlorine substituents (as in ) may enhance lipophilicity and blood-brain barrier penetration .
Advanced Research Questions
Q. How can enantiomers of This compound be resolved, and what challenges arise in scaling these methods?
- Methodology :
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralcel OD-H) with hexane:isopropanol gradients. reports >99% ee for analogous amines after 20 cycles .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively acylate one enantiomer. However, scale-up requires optimizing enzyme loading and reaction time to minimize costs .
- Challenges : Low solubility of diastereomeric salts (e.g., tartaric acid derivatives) may complicate crystallization at industrial scales .
Q. What structure-activity relationship (SAR) insights exist for modifying the oxolane ring or 4-chlorophenyl group to enhance bioactivity?
- Methodology :
- Oxolane Modifications : Replace oxygen with sulfur (thiolane) to assess effects on ring puckering and target binding (see for sulfanyl-oxolane analogs) .
- Substituent Effects : Compare 4-chlorophenyl vs. 3,4-difluorophenyl () to evaluate halogen positioning on potency. Fluorine’s electronegativity may strengthen hydrogen bonding in active sites .
- Data Analysis : Use IC shifts in enzyme assays or ΔG values from molecular docking to quantify SAR trends .
Q. How should researchers address contradictions in reported synthetic yields or biological activity data?
- Methodology :
- Reproducibility Checks : Validate reaction conditions (e.g., inert atmosphere, catalyst purity) and biological assay protocols (e.g., cell passage number).
- Meta-Analysis : Compare datasets using tools like PCA to identify outliers. For example, and report conflicting yields for similar compounds, attributed to trace moisture in amination steps .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model binding poses in serotonin receptors (5-HT) based on amine group orientation.
- MD Simulations : Simulate 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Chlorophenyl hydrophobicity may stabilize interactions with transmembrane domains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
